N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Overview
Description
N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrophenoxy group: This step might involve a nucleophilic substitution reaction where a nitrophenol derivative reacts with a halogenated thiophene intermediate.
Attachment of the difluorophenyl group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl boronic acid or halide.
Formation of the carboxamide: The final step might involve the reaction of the carboxylic acid derivative of the thiophene with an amine to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitrophenol derivatives.
Reduction: Formation of aminophenoxy derivatives.
Substitution: Formation of halogenated difluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for targeting specific biological pathways.
Materials Science: As a component in organic semiconductors or photovoltaic materials.
Organic Electronics: In the development of organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be crucial, involving charge transport and light absorption/emission processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-3-(2-methoxyphenoxy)thiophene-2-carboxamide: Similar structure with a methoxy group instead of a nitro group.
N-(2,4-difluorophenyl)-3-(2-chlorophenoxy)thiophene-2-carboxamide: Similar structure with a chloro group instead of a nitro group.
Uniqueness
N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is unique due to the presence of both the nitrophenoxy and difluorophenyl groups, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S/c18-10-5-6-12(11(19)9-10)20-17(22)16-15(7-8-26-16)25-14-4-2-1-3-13(14)21(23)24/h1-9H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGNKXQMHNMFRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171191 | |
Record name | N-(2,4-Difluorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401171191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252027-00-2 | |
Record name | N-(2,4-Difluorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252027-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Difluorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401171191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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